Sodium sarcosinate

Description

Historical Perspectives on Sarcosinate Chemistry and its Academic Significance

The history of sarcosinate chemistry begins with the isolation of its parent compound, sarcosine (B1681465). In 1847, the esteemed German chemist Justus von Liebig first identified sarcosine, also known as N-methylglycine. mdpi.comwikipedia.org It was initially found as a hydrolysis product of creatine, a compound abundant in meat extract. wikipedia.org The synthesis of sarcosine was later achieved in 1862 by Jacob Volhard, which confirmed its chemical structure as N-methylglycine. wikipedia.org

The academic significance of sarcosine grew with the understanding of its biochemical role as a natural intermediate in the metabolism of choline (B1196258) and the synthesis and degradation of the amino acid glycine (B1666218). mdpi.comwikipedia.org A significant expansion in the academic and industrial interest in sarcosinates came with the development of sarcosine-based surfactants, such as sodium lauroyl sarcosinate. wikipedia.orgatamankimya.comiitkgp.ac.in These derivatives, produced from sarcosine, demonstrated valuable properties, leading to their widespread study and use. More recently, academic focus has intensified on sarcosine itself, following a 2009 publication that identified it as a potential biomarker for prostate cancer, sparking a surge in research in the medical and analytical chemistry fields. mdpi.comtaylorandfrancis.compnas.org

Scope and Relevance of Sodium Sarcosinate in Contemporary Chemical Science

In modern chemical science, this compound (C₃H₆NNaO₂) is primarily valued as a versatile synthetic intermediate. sodium-cyanide.com It is a crucial precursor in the production of N-acyl sarcosinates, a prominent class of anionic surfactants. researchgate.net The synthesis typically involves the reaction of this compound with fatty acid chlorides or fatty acid methyl esters. researchgate.netgoogle.comcir-safety.org These resulting sarcosinate surfactants are subjects of extensive research due to their mildness, biodegradability, and unique foaming properties, which distinguish them from conventional soaps. cir-safety.org

Beyond its role in surfactant synthesis, this compound is utilized in more specialized research contexts. For instance, it has been employed as a biological sample in studies investigating the inhibitory effects of non-steroidal anti-inflammatory drugs (NSAIDs) on mammalian DNA polymerase. biosynth.com The compound and its derivatives are also a focus of research in materials science, particularly for their effectiveness as corrosion inhibitors. binhailifescience.com

The fundamental physicochemical properties of this compound are central to its application in these research areas.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₆NNaO₂ | sodium-cyanide.combiosynth.com |

| Molecular Weight | 111.08 g/mol | biosynth.comtcichemicals.com |

| Appearance | Typically a white to off-white crystalline powder; sold as a colorless to light yellow liquid in aqueous solution (ca. 35-40%). | sodium-cyanide.combiosynth.comtcichemicals.comcymitquimica.com |

| Solubility | Soluble in water. cymitquimica.com | Miscible with water in all proportions. sodium-cyanide.com |

| CAS Number | 4316-73-8 | biosynth.comcymitquimica.com |

Conceptual Frameworks for Investigating Amino Acid Derived Compounds

The scientific investigation of this compound falls within several broader conceptual frameworks for studying amino acid-derived compounds. These frameworks provide the theoretical underpinnings for exploring their synthesis, properties, and applications.

One major framework is crystal engineering , which examines how the molecular structure of amino acid derivatives dictates their solid-state properties. nih.gov Amino acids are zwitterionic, possessing both acidic (carboxyl) and basic (amino) functional groups, which allows for the formation of extensive hydrogen-bonding networks. researchgate.net Research within this framework investigates how factors like molecular packing, hydrogen bonds, and the inherent chirality of amino acids influence the crystal structures of their salts and cocrystals, ultimately determining their physical properties. researchgate.netnih.gov

A second framework is the study of self-assembly and colloidal behavior . This is particularly relevant for the surfactant derivatives of this compound, such as sodium N-dodecanoyl sarcosinate. acs.org Researchers investigate fundamental concepts like the critical micelle concentration (CMC), which is the concentration at which surfactant molecules aggregate to form micelles. acs.orgresearchgate.net This research explores how variables such as pH, temperature, and the presence of salts affect micellar structure and stability, which is crucial for applications ranging from drug delivery to cleaning products. researchgate.netwikipedia.org

A third conceptual approach involves viewing these compounds through the lens of biomimicry and biological chemistry . As derivatives of naturally occurring amino acids, these compounds are often studied for their biocompatibility and biodegradability. ufv.brnih.gov This framework guides the development of materials that are less irritating to biological tissues and more environmentally benign. acs.org It also includes their use as tools in biochemical research, for example, as surfactants for solubilizing proteins or in assays involving nucleic acids. atamanchemicals.com

Interdisciplinary Research Domains Involving this compound Chemistry

The study and application of this compound and its derivatives extend across numerous interdisciplinary research domains, highlighting its versatility.

Materials Science and Engineering : A significant area of research is in corrosion inhibition. Sarcosine and its N-acyl derivatives have been shown to form protective adsorbed films on metal surfaces, preventing corrosion of materials like carbon steel and cobalt in various environments. mdpi.comworldscientific.comampp.orgresearchgate.net Their crystal-modifying properties are also investigated for applications in metal finishing. nih.gov

Biochemistry and Molecular Biology : In this field, sarcosinate derivatives, particularly sodium lauroyl sarcosinate (sarkosyl), are widely used as anionic surfactants. They are employed in laboratory protocols for DNA extraction, protein purification, and various immunoassays like ELISA and Western blotting due to their ability to disrupt cell membranes and solubilize proteins. atamanchemicals.com Sarkosyl is also known for its specific ability to inhibit the initiation of DNA transcription, making it a valuable tool in molecular biology experiments. atamankimya.com

Pharmaceutical and Colloid Science : Researchers are exploring the use of sarcosinate-based surfactants to improve pharmaceutical formulations. Their ability to form micellar aggregates is being studied for its potential to enhance the solubility and transdermal delivery of drugs. cymitquimica.comwikipedia.org The formation of these aggregates can help carry small drug molecules across the skin barrier. atamankimya.comwikipedia.org

Environmental and Green Chemistry : The derivation of these compounds from natural amino acids often imparts favorable biodegradability. atamankimya.comcymitquimica.com This has made sarcosinate surfactants a focus of research aimed at developing effective and environmentally sustainable cleaning agents and personal care products, as alternatives to less biodegradable compounds. pcc.euatamanchemicals.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(methylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFONQSOSYEWCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

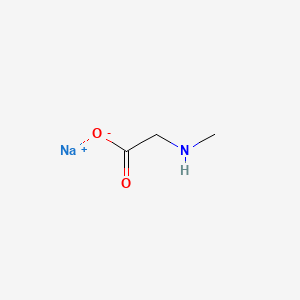

CNCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-97-1 (Parent), 68411-97-2 (Parent) | |

| Record name | Sarcosine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, coconut oil, with sarcosine, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027568 | |

| Record name | Sarcosine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4 | |

| Record name | Sarcosine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, coconut oil, with sarcosine, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sarcosine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sarcosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHN3PQL8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Sodium Sarcosinate and Its Precursors

Advanced Reaction Pathways for Sarcosine (B1681465) Synthesis

Sarcosine (N-methylglycine) is a key intermediate whose synthesis has been approached through various chemical and biological routes. These pathways are critical for producing the precursor required for sodium sarcosinate manufacturing.

Mechanistic Studies of Sarcosine Formation via Alkylation

The traditional and most established method for synthesizing sarcosine involves the alkylation of an amine with a halo-acid. Specifically, it can be synthesized from the reaction of chloroacetic acid and methylamine (B109427). lookchem.comgoogle.com This reaction, first carried out by Jacob Volhard in 1862, proceeds via a nucleophilic substitution mechanism where the nitrogen atom of methylamine attacks the α-carbon of chloroacetic acid, displacing the chloride ion. lookchem.com Industrial preparations may utilize sodium chloroacetate, which reacts with an aqueous methylamine solution under elevated temperature (80-85 °C) and pressure. smolecule.com

More recent academic research has explored advanced, light-promoted alkylation methods for modifying glycine (B1666218), a related amino acid. These methods provide insight into modern strategies for C-N bond formation and C-H functionalization. For instance, visible-light-promoted C(sp³)–H alkylation of glycine has been achieved using Katritzky salts as alkylating agents, operating through an intermolecular charge transfer mechanism without a photocatalyst. acs.org Another novel approach involves a visible-light-induced, copper-catalyzed decarboxylative C(sp³)–H alkylation of glycine, which proceeds through a radical-radical coupling pathway to form α-alkylated amino acids. drugfuture.com While these cutting-edge methods are demonstrated on glycine, they represent the forefront of research into the selective alkylation of amino acid backbones, a fundamental process in sarcosine synthesis.

Enzymatic Synthesis Approaches for Sarcosine

In biological systems, sarcosine is an intermediate in the metabolism of glycine and choline (B1196258). lookchem.com The enzymatic synthesis of sarcosine from glycine is catalyzed by the enzyme glycine-N-methyltransferase (GSMT). lookchem.comvulcanchem.com This enzyme facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to glycine, forming sarcosine and S-adenosylhomocysteine (SAH). organicchemistrydata.org

Detailed kinetic studies of GSMT from the methanoarchaeon Methanohalophilus portucalensis reveal that the enzyme's activity is significantly influenced by salt concentrations and is subject to feedback inhibition. organicchemistrydata.org The enzyme is activated by high concentrations of monovalent cations like potassium. organicchemistrydata.org Conversely, its activity is competitively inhibited by the product S-adenosylhomocysteine (SAH) and feedback-inhibited by betaine, the downstream product of sarcosine metabolism. organicchemistrydata.org While enzymatic synthesis offers high specificity and mild reaction conditions, challenges such as lower yields and the high cost of cofactors and enzymes have limited its widespread industrial application compared to chemical methods.

Industrial Scale-Up Considerations for Sarcosine Production in Academic Contexts

Translating a sarcosine synthesis method from a laboratory setting to an industrial scale involves several critical considerations. Key factors include the quality and cost of raw materials, process efficiency, product purity, and waste management. For traditional methods like the chloroacetic acid route, impurities in the raw materials can be amplified during scale-up, potentially affecting reaction yields and final product quality.

One industrial method for preparing high-purity this compound begins with hydroxyacetonitrile and methylamine. smolecule.com The process involves hydrolysis to form a mixture of this compound and sodium hydroxide (B78521), followed by neutralization with hydrochloric acid. A crucial step in this process is the separation of the resulting sarcosine and sodium chloride mixture using electrodialysis membrane technology to achieve a high-purity sarcosine solution before its conversion to the solid sodium salt. smolecule.com

When considering scale-up from an academic perspective, the focus is often on maintaining high-quality yields while optimizing reaction parameters. For related compounds like sodium cocoyl sarcosinate, pilot-scale studies have shown the importance of carefully controlling reactant molar ratios, temperature, and reaction time to achieve high yields. smolecule.com Furthermore, issues such as the removal of impurities, like chloride ions, become critical at a larger scale, as they can interfere with subsequent reactions or applications of the final product. The Strecker amino acid synthesis, which uses formaldehyde (B43269), sodium cyanide, and methylamine, is another established large-scale production route for sarcosine.

This compound Formation from Sarcosine

This compound is the sodium salt of the amino acid sarcosine. Its formation is a direct consequence of the acid-base properties of its parent compound.

Acid-Base Equilibria and Salt Formation Dynamics

Sarcosine is an amino acid derivative with both an acidic carboxylic acid group (-COOH) and a basic secondary amine group (-NHCH3). lookchem.com In aqueous solution, it primarily exists as a zwitterion, CH₃N⁺H₂CH₂COO⁻, at neutral pH. lookchem.com The acid-base behavior of sarcosine is characterized by two pKa values. The pKa for the carboxylic acid group (pK₁), which describes the equilibrium between the cation and the zwitterion, is approximately 2.23. The pKa for the protonated amine group (pK₂), which describes the equilibrium between the zwitterion and the anion, is approximately 10.01.

The formation of this compound is a classic acid-base neutralization reaction. When a strong base, such as sodium hydroxide (NaOH), is added to an aqueous solution of sarcosine, the hydroxide ions (OH⁻) accept a proton from the most acidic group available, which is the protonated amine of the zwitterion (or the carboxylic acid group in its fully protonated form).

The reaction is as follows: CH₃N⁺H₂CH₂COO⁻ (aq) + NaOH (aq) → CH₃NHCH₂COO⁻Na⁺ (aq) + H₂O (l)

This reaction shifts the equilibrium, converting the zwitterionic sarcosine into its anionic form, the sarcosinate ion (CH₃NHCH₂COO⁻), with sodium as the counter-ion. Because sodium hydroxide is a strong base and sarcosine is a weak acid (considering the pK₂ value), the reaction proceeds essentially to completion, resulting in a solution of this compound. Aqueous solutions of pure this compound are alkaline, with a reported pH of around 12.0, consistent with the salt of a weak acid and a strong base.

Optimized Conditions for High-Yield this compound Preparation

The preparation of this compound from sarcosine is a straightforward neutralization, but specific conditions can be optimized to ensure high yield and purity, particularly when preparing the solid form or an aqueous solution for subsequent reactions.

Research and patents describe several effective methods. One approach involves the reaction of sarcosine and sodium hydroxide in a suitable polar solvent like water, methanol (B129727), or glycerin. To drive the reaction to completion and ensure a high yield of the salt, a slight excess of the base is often used. The optimal molar ratio of sarcosine to sodium hydroxide is reported to be between 1:1.01 and 1:1.2, with a more preferred range of 1:1.03 to 1:1.08. The reaction is typically carried out for 0.5 to 1.5 hours.

Another method for preparing solid this compound involves dissolving pure sarcosine in a minimal amount of water (e.g., 0.5 times its weight) and then adding sodium methoxide (B1231860) dropwise at a controlled temperature of 40°C. smolecule.com This method utilizes a different base and controlled precipitation to isolate the solid product. smolecule.com

The table below summarizes optimized conditions found in the literature for the preparation of this compound.

| Parameter | Condition 1 | Condition 2 |

| Base Used | Sodium Hydroxide (NaOH) | Sodium Methoxide (CH₃ONa) |

| Solvent | Water, Methanol, Glycerin | Water (for sarcosine), Methanol (as mother liquor) |

| Molar Ratio (Sarcosine:Base) | 1:1.03 - 1:1.08 | 1:0.98 |

| Temperature | Not specified, likely ambient to mild heat | 40 °C |

| Reaction Time | 0.5 - 1.5 hours | Not specified (dropwise addition) |

| Product Form | Aqueous Solution / For further reaction | Precipitated Solid |

| Reference | smolecule.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives, particularly the widely used N-acyl sarcosinates, has traditionally involved methods that are effective but pose environmental and safety challenges. The Schotten-Baumann reaction, for instance, typically uses acyl chlorides, which are highly reactive and produce significant amounts of acidic waste. google.com In response to growing environmental concerns and regulatory pressures, the chemical industry is increasingly adopting green chemistry principles for the synthesis of these compounds. infinitymarketresearch.commarketresearchintellect.com This shift focuses on developing cleaner, safer, and more efficient manufacturing processes by utilizing renewable resources, minimizing waste, and avoiding hazardous substances. marketresearchintellect.com

A primary focus of green synthesis is the replacement of harsh reactants with more benign alternatives. A notable advancement is the substitution of fatty acid chlorides with fatty acid methyl esters derived from natural, renewable sources like coconut or palm oil. google.com This approach avoids the use of hazardous chemicals like phosphorus trichloride (B1173362) or thionyl chloride needed to produce acyl chlorides, thereby preventing the formation of large volumes of acid waste. google.com This method not only simplifies the operational process but also significantly improves atom economy and raw material utilization, aligning with the core tenets of green chemistry. google.com

Further green innovations include the use of catalysts to drive reactions more efficiently. Ruthenium-based catalysts have been developed for the N-alkylation of amino acid esters using long-chain alcohols from natural sources, which is a greener alternative to using alkyl halides. chalmers.se Zeolite and sodium methylate have also been employed as catalysts in the amidation of fatty acid methyl esters. chalmers.segoogle.com Some modern methods utilize a phase transfer catalyst, such as PEG 1000, to facilitate the reaction between fatty acid methyl esters and this compound, resulting in a high-yield, clean production process where the product can often be used directly without extensive purification. google.com

The application of these principles is evident in various patented and researched methodologies that emphasize efficiency and sustainability. For example, a method involving the reaction of N-methylethanolamine and sodium hydroxide solution with a reusable Cu/Ni-based Raney catalyst at 160°C yields this compound at 97.2% without the need to replace the catalyst after each batch. chemicalbook.com Another green approach involves reacting sarcosine sodium salt with methyl esters of fatty acids in a polyol medium, which is both economical and environmentally friendly, achieving high yields and purity. google.com

These advancements demonstrate a clear trend towards more sustainable manufacturing practices in the production of this compound and its derivatives, driven by the dual goals of economic viability and environmental responsibility. infinitymarketresearch.commarketresearchintellect.com

Table 1: Comparison of Synthetic Methods for N-Acyl Sarcosinates

| Feature | Traditional Method (Acyl Chloride) | Green Method (Fatty Acid Methyl Ester) |

| Reactant | Fatty Acyl Chloride | Fatty Acid Methyl Ester google.com |

| Catalyst | Not always required | Sodium Methoxide, Phase Transfer Catalyst (PEG 1000) google.comgoogle.com |

| Byproducts | Acidic waste (e.g., HCl) google.com | Methanol google.com |

| Atom Economy | Lower due to waste generation google.com | Higher, improved atom utilization google.com |

| Raw Materials | Involves hazardous reagents like PCl₃ or SOCl₂ for acyl chloride synthesis google.com | Derived from natural, renewable oils (e.g., coconut, palm) google.com |

| Process Complexity | More complex, requires waste treatment google.com | Simpler, fewer reaction steps google.com |

Table 2: Research Findings on Greener Synthesis of Sarcosinates

| Synthetic Route | Reactants | Catalyst/Conditions | Yield | Key Green Advantage |

| Amidation | Fatty Acid Methyl Ester, this compound | Phase Transfer Catalyst (PEG 1000), 180°C | High, product used directly | Avoids hazardous acyl chlorides and waste acid; high raw material utilization. google.com |

| Dehydrogenation | N-Methylethanolamine, Sodium Hydroxide | Reusable Cu/Ni Raney Catalyst, 160°C, 10 bar | 97.2% | Reusable catalyst, high yield. chemicalbook.com |

| Amidation in Polyol | Methyl Esters of Fatty Acids, Sodium Sarcosine Salt | Alkali Metal Hydroxide, 100-180°C in polyol medium | >95% (conversion) | Environmentally friendly solvent, high conversion rate. google.com |

| Solvent-Free Amidation | Methyl Oleate (B1233923), Sarcosine Sodium Salt | Sodium Methoxide, 160°C, N₂ atmosphere | Not specified | Eliminates solvent use as the product acts as a solubilizing agent. google.com |

Advanced Spectroscopic and Structural Elucidation Techniques for Sodium Sarcosinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and the solid state. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For sodium sarcosinate, ¹H and ¹³C NMR are fundamental for assigning the chemical structure.

The basic ¹H NMR spectrum would show signals corresponding to the N-methyl (N-CH₃), methylene (B1212753) (N-CH₂), and potentially the amine proton if it undergoes slow exchange. The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carboxylate carbon (COO⁻), the methylene carbon, and the N-methyl carbon. The chemical shifts of these nuclei are sensitive to their local electronic environment. researchgate.netsigmaaldrich.comgrafiati.com

| Nucleus | Typical Chemical Shift (ppm) in D₂O | Multiplicity |

| ¹H (N-CH₃) | ~2.7 | Singlet |

| ¹H (N-CH₂) | ~3.4 | Singlet |

| ¹³C (N-CH₃) | ~35 | Quartet (in ¹H-coupled) |

| ¹³C (N-CH₂) | ~53 | Triplet (in ¹H-coupled) |

| ¹³C (COO⁻) | ~175-180 | Singlet |

| Note: Chemical shifts are approximate and can vary with solvent, concentration, and pH. |

Solid-State NMR Characterization of Crystalline Forms

Solid-state NMR (ssNMR) is an indispensable tool for studying materials that are insoluble or for characterizing different crystalline forms (polymorphs) of a substance. rsc.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. rsc.org Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. rsc.org

For this compound, ssNMR can be used to:

Identify Polymorphs: Different crystal packing arrangements will result in distinct chemical shifts for the carbon and nitrogen nuclei due to differences in their local electronic environments. rsc.org Thus, ¹³C and ¹⁵N ssNMR spectra can serve as fingerprints for different crystalline forms. bruker.com

Determine the Asymmetric Unit: The number of distinct signals in a ssNMR spectrum for a particular nucleus corresponds to the number of crystallographically inequivalent sites in the asymmetric unit of the crystal lattice. rsc.org

Probe Intermolecular Interactions: Techniques like ¹H-¹³C Cross-Polarization (CP) MAS rely on dipolar couplings through space. The efficiency of the CP transfer can provide qualitative information about the proximity of protons and carbons, shedding light on hydrogen bonding and molecular packing. rsc.org

Isotopic Labeling Strategies for NMR Studies

Isotopic labeling involves the specific incorporation of NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H, into a molecule. This strategy is fundamental for enhancing sensitivity and simplifying complex spectra, particularly in advanced NMR experiments. nih.gov

For this compound, isotopic labeling can be employed in several ways:

Uniform ¹³C and ¹⁵N Labeling: Synthesizing this compound using ¹³C- and ¹⁵N-enriched precursors (e.g., ¹⁵N-methylamine, ¹³C-labeled glycine) would dramatically increase the signal-to-noise ratio for ¹³C and ¹⁵N NMR experiments. This is especially crucial for ssNMR or for studying the compound at low concentrations.

Selective Labeling: Specific positions can be labeled. For instance, using [1-¹³C]glycine or [2-¹³C]glycine as a precursor would result in this compound labeled only at the carboxylate or the methylene carbon, respectively. This selective labeling is a powerful method for assigning specific signals in complex spectra and for studying specific metabolic pathways or molecular interactions involving that particular site. nih.gov

Deuterium Labeling: Replacing ¹H with ²H (deuterium) at specific sites can simplify ¹H NMR spectra and is used in studies of molecular dynamics.

The use of sodium lauroyl sarcosinate, which contains the sarcosinate headgroup, as a solubilizing agent for proteins in NMR studies highlights the compatibility of this chemical moiety with advanced structural biology techniques. nih.govmdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. mdpi.com When a molecule absorbs infrared radiation or scatters Raman light, it is excited to a higher vibrational state. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, providing a molecular "fingerprint". mdpi.comspecac.com

Interpretation of Characteristic Bands in Infrared Spectra

Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample. upi.edu The FTIR spectrum of this compound is dominated by vibrations of its carboxylate, amine, and alkyl groups.

Key characteristic absorption bands for this compound include:

N-H Stretching: While the secondary amine is part of the structure, in the zwitterionic or anionic form, distinct N-H stretching might be less prominent or shifted due to hydrogen bonding. In related sarcosine (B1681465) compounds, ν(NH) bands can be observed around 3182 cm⁻¹. spectroscopyonline.com

C-H Stretching: Vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups typically appear in the 2800-3000 cm⁻¹ region. spectroscopyonline.com

Asymmetric COO⁻ Stretching: This is a very strong and characteristic band for the carboxylate anion, typically appearing in the range of 1550-1650 cm⁻¹. For sodium lauroyl sarcosinate, a strong amide I peak is seen around 1640-1648 cm⁻¹. researchgate.net

Symmetric COO⁻ Stretching: Another strong band for the carboxylate group, found in the 1300-1420 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is typically found in the 1029-1200 cm⁻¹ range. specac.com

The region below 1500 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of peaks from bending and skeletal vibrations that are unique to the molecule as a whole. specac.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) Range | Intensity |

| C-H Stretch (Alkyl) | 2800 - 3000 | Medium-Strong |

| Asymmetric COO⁻ Stretch | 1550 - 1650 | Strong |

| Amide I (in derivatives) | ~1640 - 1656 | Strong |

| Symmetric COO⁻ Stretch | 1300 - 1420 | Strong |

| C-N Stretch | 1029 - 1200 | Medium |

| Data synthesized from studies on sarcosine and its derivatives. specac.comspectroscopyonline.comresearchgate.net |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. dovepress.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that symmetric vibrations and bonds in non-polar environments, which are weak in the IR spectrum, give strong signals in the Raman spectrum. upi.edu

The Raman spectrum of this compound provides a unique vibrational fingerprint that can be used for identification and structural analysis. spectroscopyonline.comacs.org

Symmetric Vibrations: The symmetric stretching of the carboxylate group (COO⁻) often produces a strong and sharp Raman peak.

C-H and N-H Vibrations: C-H stretching and bending modes are also clearly visible in the Raman spectrum. spectroscopyonline.com

Skeletal Vibrations: The carbon-nitrogen and carbon-carbon skeletal vibrations in the fingerprint region (typically 400-1500 cm⁻¹) provide a highly specific pattern for the molecule. spectroscopyonline.com

Because water is a very weak Raman scatterer, Raman spectroscopy is particularly well-suited for studying aqueous solutions without overwhelming interference from the solvent, which can be a challenge in IR spectroscopy. mdpi.com The technique's ability to provide sharp, well-resolved "fingerprint" spectra makes it ideal for identifying polymorphs, monitoring reactions, and analyzing complex mixtures. dovepress.comacs.org

Theoretical Vibrational Analysis and Experimental Correlation

The vibrational characteristics of this compound can be meticulously examined by combining experimental spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, with theoretical computational analysis. Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies of molecules, which can then be correlated with experimental data to provide a comprehensive assignment of the observed spectral bands. researchgate.netnih.gov

Studies on similar amino acid structures, like glycine (B1666218) and its N-methylated derivatives, have demonstrated that DFT methods, such as B3LYP, when paired with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately reproduce experimental vibrational spectra. nih.govworldscientific.com For sarcosine, the zwitterionic form (CH₃–N⁺H₂–CH₂–COO⁻) is the most stable in the solid state, and its vibrational spectra are well-documented. nih.gov Upon formation of the sodium salt, the carboxylic acid group is deprotonated to a carboxylate (–COO⁻), leading to characteristic shifts in the vibrational frequencies.

The correlation between theoretical and experimental vibrational frequencies is essential for a definitive assignment of the spectral bands to specific molecular motions. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results. nih.gov A comparative analysis for this compound would involve assigning the prominent peaks in its FTIR and Raman spectra to vibrational modes such as C-H stretching, N-H bending (if in zwitterionic form), COO⁻ symmetric and asymmetric stretching, C-N stretching, and various bending and rocking motions of the molecular skeleton. While a dedicated, comprehensive study correlating theoretical and experimental spectra for this compound is not widely published, data from sarcosine and related carboxylate salts provide a strong basis for these assignments. spectroscopyonline.comrcsb.org

Table 1: Correlation of Theoretical and Experimental Vibrational Frequencies for Sarcosine (as a basis for this compound)

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FTIR/Raman) |

| N-H Stretching | ~3200 | ~3180 |

| C-H Stretching (CH₃, CH₂) | 3050 - 2950 | 3055 - 2968 |

| C=O Stretching (Carboxylate) | ~1640 (asymmetric) | ~1630 |

| C=O Stretching (Carboxylate) | ~1400 (symmetric) | ~1396 |

| N-H Bending | ~1620 | ~1615 |

| C-N Stretching | ~1100 | ~1100 |

Note: The frequencies are approximate and based on studies of sarcosine and related N-acyl sarcosinates. spectroscopyonline.comresearchgate.net The exact values for this compound may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. Soft ionization techniques are particularly useful as they minimize fragmentation, allowing for the observation of the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like this compound. In positive ion mode ESI-MS, molecules often form adducts with protons ([M+H]⁺) or alkali metal ions. sepscience.com Given that this compound already contains a sodium atom, it is expected to be readily detected as its sodium adduct, [M+Na]⁺. The molecular weight of sarcosine (C₃H₇NO₂) is 89.09 g/mol . The molecular weight of this compound (C₃H₆NNaO₂) is 111.07 g/mol . In ESI-MS, sarcosine itself can be observed as the protonated molecule [C₃H₇NO₂ + H]⁺ at a mass-to-charge ratio (m/z) of 90.055 or as a sodium adduct [C₃H₇NO₂ + Na]⁺. aps.org For this compound, the primary ion observed would likely be the sodiated molecule [C₃H₆NNaO₂ + Na]⁺. The formation of such adducts is a common phenomenon in ESI-MS and can be advantageous for detection. nih.govacs.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the sodiated molecular ion would be selected as the precursor. Collision-induced dissociation (CID) would then be used to break the molecule into smaller, characteristic fragments.

Table 2: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| Ion Type | Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Neutral Loss |

| Sodiated Molecule | [C₃H₆NNaO₂ + Na]⁺ | [M+Na - CO₂]⁺ | 44 Da (CO₂) |

| Sodiated Molecule | [C₃H₆NNaO₂ + Na]⁺ | [M+Na - CH₃NH]⁺ | 29 Da (CH₂NH) |

Note: This table is predictive and based on general fragmentation principles of related molecules.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). acdlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule from its exact mass, which is a powerful tool for confirming the identity of a compound. ru.nl

For this compound, HRMS would be used to measure the exact mass of the sodiated ion, [C₃H₆NNaO₂ + Na]⁺. The theoretical exact mass of this ion can be calculated from the precise masses of its constituent isotopes. This experimental value can then be compared to the theoretical mass to confirm the elemental formula with high confidence. HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers are capable of achieving the necessary resolution for such determinations. nih.gov

Table 3: Theoretical High-Resolution Mass of this compound Ion

| Ion Formula | Theoretical Exact Mass (Da) |

| [C₃H₆NNaO₂ + Na]⁺ | 134.0290 |

Note: Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ²³Na).

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction of this compound Complexes

While the crystal structure of pure this compound may not be widely reported, the structures of numerous metal complexes involving the sarcosinate ligand have been solved using single-crystal X-ray diffraction. These studies reveal how the sarcosinate anion coordinates with metal centers. Sarcosine typically acts as a bidentate ligand, coordinating through the nitrogen atom and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. acs.orgnih.gov

For instance, complexes with transition metals like manganese(II) and copper(II) have been characterized. acs.orgnih.gov In the case of tris-sarcosine calcium chloride, the sarcosine molecules exist in their zwitterionic form and act as ligands to the calcium ion. researchgate.net A patent also describes the formation of a sarcosine-sodium chloride co-crystal, indicating the ability of sarcosine to incorporate sodium ions into its crystal lattice. thermofisher.com The analysis of these complex structures provides fundamental insights into the coordination chemistry and structural possibilities of the sarcosinate ligand.

Table 4: Representative Crystallographic Data for Sarcosine-Metal Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| [Mn(sar)₂(H₂O)₂]Cl₂ | Monoclinic | P2₁/n | 6.916 | 13.855 | 7.981 | 90 | 90.79 | 90 | nih.gov |

| [Cu(C₃H₆NO₂)₂]n | Monoclinic | P2₁/c | 5.385 | 8.016 | 10.320 | 90 | 98.79 | 90 | acs.org |

| Sarcosine Sarcosinium Nitrate | Triclinic | P-1 | 5.320 | 6.578 | 15.957 | 95.45 | 95.94 | 93.41 | researchgate.net |

Powder X-ray Diffraction for Polymorph Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline materials. ncl.ac.uk It is particularly crucial in pharmaceutical and chemical research for the identification of crystalline phases, known as polymorphs. rigaku.com Polymorphism is the ability of a single compound to exist in multiple different crystal structures. rigaku.com These different forms, although chemically identical, can exhibit varying physical properties.

The principle of PXRD involves directing X-ray radiation onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice planes of the substance, producing a unique diffraction pattern characterized by a series of peaks at specific angles (2θ). This pattern serves as a distinct fingerprint for a specific crystalline structure.

For this compound, PXRD is the primary tool for:

Polymorph Identification : If this compound can crystallize into different polymorphs, each form will produce a unique PXRD pattern. By comparing the experimental pattern of a sample to reference patterns from known polymorphs, the specific crystalline form can be unambiguously identified. ncl.ac.uk The presence of new peaks, shifts in peak positions, or additional shoulders in a diffraction pattern can indicate the existence of a new or different polymorphic form. researchgate.net

Purity Assessment : PXRD can effectively detect the presence of crystalline impurities. If a sample of this compound is contaminated with another crystalline substance (such as a precursor or a different polymorph), the diffraction pattern will show a superposition of the patterns of both substances. The technique is sensitive enough to detect low levels of crystalline impurities, making it a valuable tool for quality control in a research setting. americanpharmaceuticalreview.com

Below is a table illustrating hypothetical PXRD data for two distinct polymorphs of this compound, demonstrating how differences in their crystal structures would lead to different diffraction patterns.

| Characteristic Peaks (2θ) - Form A | Characteristic Peaks (2θ) - Form B |

|---|---|

| 10.5° | 12.1° |

| 15.2° | 16.8° |

| 21.0° | 22.5° |

| 25.8° | 28.4° |

| 30.1° | 31.9° |

Rietveld Refinement for Crystallographic Data

Rietveld refinement is a powerful computational method used in conjunction with powder diffraction data to refine the crystal structure of a material. gsconlinepress.com While PXRD is excellent for identifying known phases, Rietveld refinement allows for the extraction of detailed crystallographic information from a powder sample, which can be an alternative to the more complex single-crystal X-ray diffraction, especially when suitable single crystals cannot be grown. researchgate.net

The technique works by fitting a calculated theoretical diffraction pattern to the entire observed experimental pattern. The theoretical pattern is generated from a structural model that includes parameters such as lattice constants, atomic positions, site occupancy, and thermal displacement parameters. A least-squares algorithm iteratively adjusts these parameters to minimize the difference between the calculated and observed profiles. gsconlinepress.comresearchgate.net

In the context of this compound research, Rietveld refinement can provide:

Precise determination of the unit cell dimensions (lattice parameters).

Coordinates of each atom (Na, O, N, C, H) within the crystal lattice.

Information on bond lengths and angles.

Quantitative phase analysis in a mixture of polymorphs.

Successful refinement yields a highly detailed and accurate crystal structure model, providing fundamental insights into the solid-state arrangement of the this compound molecule.

The table below presents hypothetical results from a Rietveld refinement of this compound data, showcasing the type of crystallographic information that can be obtained.

| Parameter | Refined Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Lattice Parameter a (Å) | 8.542(1) |

| Lattice Parameter b (Å) | 5.781(2) |

| Lattice Parameter c (Å) | 10.233(1) |

| Angle β (°) | 95.67(3) |

| R-factor (Rwp) | 6.5% |

Other Advanced Characterization Methodologies

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a substance. researchgate.net It is a technique exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. libretexts.org

This compound itself is an achiral molecule and therefore does not produce a CD signal. However, this technique is indispensable for the structural characterization of its chiral derivatives. If the sarcosinate structure is modified with a chiral substituent, the resulting derivative will be optically active. CD spectroscopy can then be employed to:

Determine Absolute Configuration : By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute stereochemistry of a chiral center in a this compound derivative can be assigned. chiralabsxl.com

Study Conformation : The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. It can be used to study conformational changes in chiral derivatives in solution. nih.gov

Enantiomers of a chiral this compound derivative would produce CD spectra that are mirror images of each other, as illustrated in the hypothetical data below.

| Wavelength (nm) | Molar Ellipticity [θ] for (R)-enantiomer | Molar Ellipticity [θ] for (S)-enantiomer |

|---|---|---|

| 210 | +15,000 | -15,000 |

| 225 | -8,000 | +8,000 |

| 240 | +2,500 | -2,500 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the individual elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. For an ionic compound like this compound, analysis can also be extended to determine the sodium content.

This method is a cornerstone of chemical research for verifying the elemental composition and, by extension, the stoichiometric purity of a newly synthesized compound. The experimentally determined mass percentages of the elements are compared against the theoretical values calculated from the compound's chemical formula (C₃H₆NNaO₂ for this compound). A close agreement between the experimental and theoretical values confirms that the sample has the correct elemental makeup and is free from significant impurities that would alter the elemental ratios.

The following table shows a comparison between the theoretical elemental composition of this compound and a set of typical experimental results.

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 32.73% | 32.78% |

| Hydrogen (H) | 5.50% | 5.54% |

| Nitrogen (N) | 12.72% | 12.69% |

| Sodium (Na) | 20.88% | 20.81% |

| Oxygen (O) | 29.06% | 29.18% |

Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability in research settings

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. tainstruments.com For the characterization of this compound in a research context, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable and often used in conjunction. labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. labmanager.com For this compound, TGA provides critical information on:

Thermal Stability : It identifies the temperature at which the compound begins to decompose, indicated by a significant loss of mass. redalyc.org

Presence of Volatiles : TGA can detect the presence of water (hydrates) or residual solvents, which would be observed as a mass loss at temperatures below the decomposition point.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. labmanager.com DSC is used to:

Determine Melting Point : The melting of a crystalline solid is an endothermic event that appears as a distinct peak in the DSC thermogram.

Assess Purity : The purity of a crystalline sample influences its melting behavior. Pure compounds typically exhibit a sharp, well-defined melting peak, whereas impurities tend to broaden the peak and lower the melting temperature.

Detect Phase Transitions : DSC can identify solid-solid phase transitions, such as a change from one polymorph to another, which would appear as an endothermic or exothermic event before the melting point. rigaku.com

The table below summarizes representative data that could be obtained from the thermal analysis of a research sample of this compound.

| Technique | Parameter Measured | Typical Result for this compound |

|---|---|---|

| TGA | Onset of Decomposition (Td) | ~230 °C |

| TGA | Mass Loss due to Volatiles | < 0.5% below 150 °C |

| DSC | Melting Point (Tm) | 160 °C (Peak) |

| DSC | Enthalpy of Fusion (ΔHf) | 150 J/g |

Chemical Reactivity, Reaction Mechanisms, and Derivatization of Sodium Sarcosinate

Acid-Base Chemistry and Protonation Equilibria in Solution

Sodium sarcosinate is the conjugate base of sarcosine (B1681465) (N-methylglycine). In aqueous solution, it is amphoteric, meaning it can act as both a base and an acid. An aqueous solution of this compound is alkaline, with a pH that can be around 12–13.

The protonation of the sarcosinate anion (L⁻) occurs in two distinct steps, establishing an equilibrium between three species: the fully deprotonated anion (sarcosinate), a zwitterionic form, and a fully protonated cation. These equilibria can be described by their respective dissociation constants (pKa values).

The equilibria are as follows:

Protonation of the amine group: CH₃NHCH₂COO⁻ (L⁻) + H⁺ ⇌ CH₃N⁺H₂CH₂COO⁻ (HL) This equilibrium is characterized by the pKa of the secondary amine, which is approximately 9.99–10.2. scielo.org.boscielo.org.bo

Protonation of the carboxylate group: CH₃N⁺H₂CH₂COO⁻ (HL) + H⁺ ⇌ CH₃N⁺H₂CH₂COOH (H₂L⁺) This equilibrium corresponds to the pKa of the carboxylic acid group, which is approximately 2.20–2.36. scielo.org.bosci-int.com

Studies using paper electrophoresis have determined the protonation constants (pkₐ) for sarcosine to be pkₐ₁ = 2.20 and pkₐ₂ = 9.99. scielo.org.bo These values are crucial for understanding and predicting the predominant species of sarcosine in solutions of varying pH, which in turn governs its reactivity, particularly in complexation reactions. The N-methyl group on sarcosine, through its electron-donating inductive effect, makes the amine slightly more basic and the carboxyl group slightly more acidic compared to its parent amino acid, glycine (B1666218). mdpi.com

Complexation Chemistry with Metal Ions

The sarcosinate anion is an effective chelating agent, capable of forming stable complexes with a wide variety of metal ions. The presence of both a hard carboxylate oxygen donor and a softer secondary amine nitrogen donor allows it to bind to metals, typically forming a stable five-membered chelate ring.

Ligand Binding Modes and Coordination Geometries

Sarcosinate most commonly acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the secondary amine and one of the oxygen atoms from the carboxylate group. This N,O-chelation is a recurring motif in its coordination chemistry.

A well-characterized example is the polymeric copper(II) complex, [Cu(C₃H₆NO₂)₂]ₙ. iucr.org In this structure, the copper(II) ion exhibits a Jahn-Teller distorted octahedral geometry. iucr.org The equatorial plane is occupied by the nitrogen and a carboxylate oxygen from two different sarcosinate anions. iucr.org These sarcosinate ligands then act as bridges, using the second carboxylate oxygen to coordinate to an adjacent copper center in an axial position, thus forming a two-dimensional framework. iucr.org

Thermodynamic and Kinetic Studies of Metal-Sarcosinate Complex Formation

The stability of metal-sarcosinate complexes has been quantified through the determination of their formation constants (or stability constants). These constants provide a measure of the strength of the metal-ligand interaction at equilibrium. The complexation typically proceeds in a stepwise manner, with the successive addition of sarcosinate ligands to the metal ion.

Electrophoretic studies have been used to determine the stability constants for several divalent metal ions. scielo.org.boscielo.org.bo The data reveals that the stability of the formed complexes varies depending on the metal ion. For example, the stability follows the order: Cu(II) > UO₂(II) > Mn(II). scielo.org.bo The high stability of the copper(II)-sarcosinate complex indicates a strong bonding interaction between the copper cation and the sarcosinate anion. scielo.org.boscielo.org.bo As is typical for stepwise complex formation, the first stability constant (K₁) is generally larger than the second (K₂). scielo.org.bo

| Metal Ion | log K₁ | log K₂ | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | 7.82 ± 0.07 | 6.90 ± 0.03 | scielo.org.boscielo.org.bo |

| Manganese (Mn²⁺) | 3.54 ± 0.11 | 1.96 ± 0.02 | scielo.org.boscielo.org.bo |

| Uranyl (UO₂²⁺) | 7.41 ± 0.06 | 5.57 ± 0.03 | scielo.org.boscielo.org.bo |

| Cadmium (Cd²⁺) | 4.40 ± 0.09 | 3.51 ± 0.03 | scielo.org.bo |

| Zinc (Zn²⁺) | 4.70 ± 0.04 | 4.02 ± 0.02 | scielo.org.bo |

Thermodynamic studies on sarcosine-containing peptides have shown that the N-methyl group can subtly influence complex stability, sometimes leading to a slight decrease in stability compared to analogous glycine-containing peptides. mdpi.com Kinetically, the substitution reactions involving the formation of these complexes are generally rapid, classifying them as labile. scielo.org.bo

Synthesis and Characterization of Transition Metal Sarcosinate Complexes

A variety of transition metal complexes incorporating the sarcosinate ligand have been synthesized and characterized. The synthesis strategies often involve the direct reaction of a metal salt with sarcosine, frequently in an aqueous solution where the pH is adjusted to deprotonate the ligand.

For example, meridional isomers of cobalt(III) complexes with sarcosine and other tetradentate ligands have been prepared by reacting a Co(II) salt with the ligands in the presence of an oxidizing agent, followed by chromatographic separation. researchgate.net Mixed ligand complexes, such as those of palladium(II) and platinum(II) containing phosphine (B1218219) and sarcosinate ligands, have also been reported. researchgate.net

Characterization of these complexes relies on a suite of analytical techniques.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand by observing shifts in the stretching frequencies of the N-H and COO⁻ groups. For instance, a decrease in the frequency of the N-H stretch and changes in the symmetric and asymmetric stretches of the carboxylate group are indicative of coordination to the metal center. sci-int.com

NMR Spectroscopy (¹H, ¹³C) provides detailed information about the structure of the complexes in solution and can be used to distinguish between different isomers. researchgate.netresearchgate.net

UV-Visible Spectroscopy reveals information about the electronic environment of the metal ion and the resulting coordination geometry. sci-int.com

Elemental Analysis is used to confirm the stoichiometry of the synthesized complexes. researchgate.net

Lanthanide and Actinide Coordination Chemistry with Sarcosinate

The coordination chemistry of sarcosinate extends to f-block elements. Research has shown that sarcosine forms stable complexes with both lanthanides and actinides.

Heterometallic complexes involving lanthanides and mercury have been synthesized with the general stoichiometry [(Hg(sar)₂)₂M(NO₃)₃], where M represents a lanthanide from Lanthanum (La) to Ytterbium (Yb). osti.gov An analogous complex was also formed with the actinide Thorium (Th), having the formula [(Hg(sar)₂)₂Th(NO₃)₄]. osti.gov These compounds were prepared by reacting mercury(II) acetate (B1210297), the hydrated lanthanide or actinide nitrate, and sarcosine in methanol (B129727). Spectroscopic data suggests that the stoichiometry is retained across the lanthanide series. Further NMR studies on lanthanide-sarcosine systems provided evidence for the formation of isostructural complexes along the entire lanthanide series. acs.org

The uranyl ion (UO₂²⁺), a common actinide species, forms stable complexes with sarcosinate, as evidenced by the stability constants determined via electrophoretic methods (see table above). scielo.org.boscielo.org.bo The relatively high stability of the uranyl-sarcosinate complex highlights the affinity of the ligand for actinide ions.

N-Substitution and Derivatization Reactions

The secondary amine group in this compound is a key functional handle for a variety of derivatization reactions. These reactions modify the properties of the parent molecule, leading to compounds with widespread industrial and research applications.

Two primary classes of N-derivatization reactions are particularly significant:

N-Acylation: This is the most commercially important derivatization of this compound. The reaction involves the acylation of the secondary amine with a fatty acid chloride, typically in an aqueous alkaline medium (Schotten-Baumann reaction). This process yields N-acyl sarcosinates, which are anionic surfactants. A prominent example is the synthesis of sodium lauroyl sarcosinate, where lauroyl chloride is reacted with this compound. oup.com These surfactants are valued for their mildness, foaming properties, and biodegradability.

Reaction: CH₃NHCH₂COONa + R-COCl → R-CO-N(CH₃)CH₂COONa + HCl

Formation of Dithiocarbamates: The secondary amine of sarcosine can react with carbon disulfide (CS₂) in the presence of a base to form an N-sarcosine dithiocarbamate (B8719985). ingentaconnect.comnih.gov This dithiocarbamate derivative is itself a powerful chelating agent, capable of forming stable complexes with metals like palladium and tin. ingentaconnect.comnih.gov

Other derivatization reactions have been explored for analytical purposes. For instance, 1,3-dipolar cycloaddition reactions using paraformaldehyde and an acrylate (B77674) can derivatize the sarcosine amine to form a stable five-membered heterocyclic compound, which enhances its detectability in GC-MS analysis. researchgate.netresearchgate.net Nitrosation of the secondary amine by exposure to nitrogen oxides to form N-nitrososarcosine has also been studied. nih.gov

Synthetic Routes to N-Acyl Sarcosinate Derivatives

N-acyl sarcosinate derivatives are widely synthesized for their surfactant properties. atamankimya.comcosmeticsinfo.orgnih.gov The primary industrial method for their preparation is the Schotten-Baumann reaction. researchgate.net This method involves the condensation of this compound with a fatty acid chloride, such as lauroyl chloride or cocoyl chloride, in an alkaline aqueous solution. cir-safety.orgatamanchemicals.comresearchgate.netcir-safety.org The reaction is typically carried out by preparing the this compound in situ by reacting sarcosine with sodium hydroxide (B78521), followed by the addition of the acyl chloride. cir-safety.orggoogle.com

Another significant synthetic route utilizes fatty acid methyl esters as the acylating agent instead of the more reactive and corrosive acyl chlorides. google.com In this process, this compound reacts with fatty acid methyl esters, often from natural oils, to yield the N-acyl sarcosinate. google.comgoogle.com This reaction can be facilitated by catalysts such as sodium methoxide (B1231860) or phase-transfer catalysts like PEG 1000 and is considered a greener alternative due to the avoidance of harsh reagents and the generation of less environmental pollution. google.comgoogle.com The reaction is typically conducted at elevated temperatures in a solvent like glycerol. google.com A kinetic study of the reaction between cocoyl chloride and this compound found that the synthesis follows second-order kinetics. researchgate.net

Table 1: Comparison of Synthetic Routes to N-Acyl Sarcosinate Derivatives

| Feature | Schotten-Baumann Reaction | Fatty Acid Methyl Ester Route |

|---|---|---|

| Reactants | This compound, Fatty Acid Chloride | This compound, Fatty Acid Methyl Ester |

| Catalyst/Medium | Alkaline aqueous solution (e.g., NaOH) | Sodium methoxide or Phase Transfer Catalyst (e.g., PEG 1000) in a polyol medium (e.g., glycerol) |

| Reaction Conditions | Typically lower temperatures (e.g., 20 ±5 °C) researchgate.net | Elevated temperatures (e.g., 100 to 180°C) google.com |

| Byproducts | Sodium chloride researchgate.net | Methanol google.com |

| Advantages | Well-established, high yield google.com | Uses less corrosive materials, environmentally friendlier, can use natural oil derivatives directly google.com |

| Disadvantages | Uses highly reactive/corrosive acyl chlorides, produces inorganic salt waste google.com | Requires higher temperatures and sometimes longer reaction times |

Formation of N-Alkyl Sarcosinate Analogues

The N-alkylation of sarcosine or its derivatives provides another class of compounds with distinct properties. Greener synthetic methods have been developed to avoid the use of alkyl halides. One such method is the ruthenium-catalyzed N-alkylation of an amino acid ester using a long-chain fatty alcohol as the alkylating agent. This approach is advantageous as fatty alcohols are readily available from natural sources.

Another innovative route is the aza-Michael addition. In this reaction, an amino acid is reacted with an α,β-unsaturated fatty acid ester, catalyzed by agents like SiCl₄, resulting in N-alkylation. These methods represent advancements in creating N-alkylated amino acid derivatives through more sustainable chemical pathways.

Mechanistic Insights into N-Derivatization Reactions

The mechanism of N-acylation via the Schotten-Baumann reaction is a classic example of nucleophilic acyl substitution. The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fatty acid chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond of the N-acyl sarcosinate. The alkaline conditions are crucial to neutralize the HCl formed during the reaction. google.com

For the synthesis using fatty acid methyl esters, the reaction is a nucleophilic substitution/transamidation. The sarcosinate's nitrogen atom attacks the carbonyl carbon of the ester. The reaction is driven to completion, often under heat, by the removal of the methanol byproduct. google.com Kinetic studies on the synthesis of sodium cocoyl sarcosinate have determined that the reaction follows second-order kinetics, with a calculated reaction rate constant of 0.0153 mol⁻¹ L s⁻¹ at 35 °C. researchgate.net

Carboxyl Group Modifications and Esterification Reactions

While N-derivatization is the most common reaction for this compound, modifications of the carboxyl group are also chemically significant. To improve properties such as solubility and resistance to hard water, the carboxylate group can be modified. For instance, introducing hydrophilic chains like ethoxy or hydroxyl groups can prevent the precipitation of the surfactant in the presence of divalent cations like Ca²⁺ and Mg²⁺. acs.org

Esterification of the carboxyl group of sarcosine is another important modification. The synthesis of N-acyl amino acid surfactants can be achieved through the amidation of fatty acid methyl esters, where this compound reacts with the ester. researchgate.netbbwpublisher.com This reaction, while primarily forming an amide bond at the nitrogen, inherently involves the carboxylate group of sarcosine displacing the methoxy (B1213986) group of the fatty acid ester, representing an interplay between the two functional groups. google.comgoogle.com Direct esterification of the sarcosinate carboxyl group is less common in the synthesis of surfactants but is a fundamental reaction in other contexts, often requiring protection of the amine group to ensure selectivity.

Peptide Bond Formation Utilizing Sarcosine and this compound

Sarcosine, as N-methylglycine, is an N-alkylated amino acid. iitkgp.ac.in Its incorporation into peptide chains has significant consequences for the peptide's structure and properties. Because the amide nitrogen is alkylated, it cannot act as a hydrogen bond donor. This disruption of the regular hydrogen-bonding patterns found in peptides can increase the solubility of the resulting peptide, a property that is particularly useful in solid-phase peptide synthesis of otherwise difficult sequences. nih.gov

Non-Ribosomal Peptide Synthesis Incorporating Sarcosine

Many bioactive peptides found in nature are synthesized not by ribosomes, but by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). uzh.chnih.gov These enzymatic assembly lines are capable of incorporating a vast array of non-proteinogenic amino acids, including D-amino acids and N-methylated amino acids like sarcosine, into peptide structures.

The NRPS mechanism involves a series of modules, where each module is responsible for the incorporation of a specific amino acid. nih.gov The process begins with the activation of the amino acid by an adenylation (A) domain to form an aminoacyl-adenylate. uzh.ch This activated amino acid is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain, covalently linking it to the enzyme as a thioester. uzh.chnih.gov A condensation (C) domain then catalyzes the formation of the peptide bond between the aminoacyl-thioesters of two adjacent modules. Specific enzymes, such as glycine N-methyltransferase, can generate sarcosine from glycine, providing the substrate for these NRPS systems. researchgate.net

Stereochemical Control in Sarcosine-Containing Peptide Synthesis

Stereochemical integrity is paramount in peptide synthesis to ensure the correct biological activity of the final product. Most naturally occurring amino acids are L-amino acids. libretexts.org Sarcosine, however, is achiral because its side chain is a hydrogen atom, and thus it has no stereocenter. libretexts.org This simplifies its own incorporation into a peptide chain as there is no risk of racemization.

However, the synthesis of peptides containing sarcosine alongside other chiral amino acids still requires strict stereochemical control. Side reactions during synthesis, particularly during the activation of the carboxylic acid group for coupling, can lead to the racemization of chiral amino acids. A notorious side reaction is aspartimide formation in sequences containing aspartic acid, which can lead to a mixture of by-products including epimerized peptides that are difficult to separate. nih.gov Modern techniques like Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis employ specific reagents and conditions to minimize racemization and preserve the stereochemistry of the chiral centers throughout the assembly of the peptide chain.

Reactivity in Aqueous and Non-Aqueous Solvents

This compound, the sodium salt of N-methylglycine, is a versatile chemical intermediate whose reactivity is influenced by the solvent system. It is readily soluble in water, forming an alkaline solution, and is also slightly soluble in ethanol. Its reactivity is primarily centered around the nucleophilic secondary amine and the carboxylate group.

Reactivity in Aqueous Solutions